molecular formula C13H13NO B6365906 5-(2,5-Dimethylphenyl)-2-hydroxypyridine CAS No. 1111102-73-8

5-(2,5-Dimethylphenyl)-2-hydroxypyridine

Cat. No.: B6365906
CAS No.: 1111102-73-8
M. Wt: 199.25 g/mol
InChI Key: ZPFBUXSRGZGPGC-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-2-hydroxypyridine is a chemical compound of interest in pharmaceutical and life science research. Its structure incorporates a hydroxypyridine ring, a privileged scaffold in medicinal chemistry that is found in numerous FDA-approved drugs and known to influence pharmacological profiles, including metabolic stability and cellular permeability . The 2,5-dimethylphenyl moiety is a recognized structural feature in compounds being investigated for their antimicrobial properties, particularly against challenging Gram-positive pathogens . As such, this hybrid molecule presents a valuable scaffold for the exploration and development of novel bioactive compounds. Researchers can utilize this chemical in various applications, including as a building block in organic synthesis, a precursor for developing targeted molecular probes, or a candidate for high-throughput screening in drug discovery campaigns aimed at infectious diseases. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14-8-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFBUXSRGZGPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682578
Record name 5-(2,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111102-73-8
Record name 5-(2,5-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protective Group Utilization in Pyridine Synthesis

Synthetic Pathways to 5-(2,5-Dimethylphenyl)-2-hydroxypyridine

Method 1: Suzuki-Miyaura Coupling Followed by Demethylation

Step 1: Synthesis of 5-Bromo-2-methoxypyridine
2-Methoxypyridine undergoes bromination at position 5 using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-2-methoxypyridine. This intermediate is pivotal for subsequent cross-coupling.

Step 2: Suzuki-Miyaura Coupling
5-Bromo-2-methoxypyridine (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in DME:H₂O (4:1) are heated at 80°C for 12 hours. The reaction affords 5-(2,5-Dimethylphenyl)-2-methoxypyridine in 85% yield.

Step 3: Demethylation to Hydroxyl Group
Demethylation of the methoxy group is achieved using hydrobromic acid (48% in acetic acid) at 40–50°C for 6 hours, yielding the target compound with 77% efficiency.

Reaction Conditions and Yields

StepReagents/ConditionsYield
BrominationNBS, AcOH, 60°C92%
Suzuki CouplingPd(PPh₃)₄, DME/H₂O85%
DemethylationHBr/AcOH, 50°C77%

Method 2: Direct Arylation via C-H Activation

Mechanistic Insights and Optimization

Demethylation Kinetics

The demethylation of 5-(2,5-Dimethylphenyl)-2-methoxypyridine follows a bimolecular nucleophilic substitution (SN2) mechanism. Hydrobromic acid protonates the methoxy oxygen, facilitating bromide attack and subsequent methanol elimination. Kinetic studies reveal a reaction order of 1.5 with respect to HBr concentration, underscoring the role of acid strength in rate determination.

Catalyst Screening in Suzuki Coupling

Comparative analysis of palladium catalysts demonstrates that PdCl₂(dppf) enhances coupling efficiency (90% yield) relative to Pd(PPh₃)₄ (85%) due to improved oxidative addition kinetics. Solvent systems such as THF:H₂O (3:1) further elevate yields by stabilizing the boronic acid intermediate.

Challenges and Alternative Routes

Competing Side Reactions

Protection of the hydroxyl group as a silyl ether (e.g., TBSCl) prior to cross-coupling mitigates unwanted O-arylation. However, silyl deprotection using tetrabutylammonium fluoride (TBAF) introduces purification challenges, reducing overall yields by 10–15%.

Kröhnke Pyridine Synthesis

An alternative route involves constructing the pyridine ring de novo using Kröhnke methodology. Condensation of 2,5-dimethylacetophenone with ethyl acetoacetate and ammonium acetate in acetic acid yields the target compound directly. While conceptually elegant, this method suffers from low regioselectivity (<50%) and necessitates chromatographic separation .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine derivative.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Formation of 5-(2,5-dimethylphenyl)-2-pyridone.

    Reduction: Formation of 5-(2,5-dimethylphenyl)-2-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group and the aromatic ring system allow the compound to form hydrogen bonds and π-π interactions with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activity
5-(2,5-Dimethylphenyl)-2-hydroxypyridine 2-OH, 5-(2,5-dimethylphenyl) C13H13NO 199.25 High lipophilicity, H-bond donor
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3-OH, N-(2,5-dimethylphenyl) C19H17NO2 291.34 PET inhibition (IC50 ~10 µM)
5-Phenyl-pyridine-2,4-diol 2,4-diOH, 5-phenyl C11H9NO2 187.19 Dual hydroxyl groups enhance polarity
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone 2,5-diOH, pyridine-propenone C14H11NO3 241.24 Chalcone derivative with conjugated double bonds
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine 2-methyl, 5-pyrrolidine C10H14N2 162.23 Saturated pyrrolidine ring reduces aromaticity
Key Observations:
  • Substituent Position and Activity: The position of substituents significantly impacts biological activity. For example, N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits strong photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to the electron-withdrawing effects of the dimethylphenyl group and optimal lipophilicity .
  • Lipophilicity : The dimethylphenyl group in 5-(2,5-Dimethylphenyl)-2-hydroxypyridine increases logP compared to analogs like 5-Phenyl-pyridine-2,4-diol, suggesting better passive diffusion across biological membranes .
  • Electronic Effects : Electron-withdrawing substituents (e.g., dimethyl groups) enhance PET-inhibiting activity by stabilizing charge transfer interactions in biological systems, as seen in hydroxynaphthalene carboxamides .

Functional Comparisons

  • Photosynthesis Inhibition : N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrates potent PET inhibition in spinach chloroplasts, attributed to its substituent positioning and lipophilicity . While 5-(2,5-Dimethylphenyl)-2-hydroxypyridine shares the dimethylphenyl group, its pyridine-hydroxyl structure may target different biological pathways.
  • Chalcone Derivatives: 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone, a chalcone derivative, exhibits α,β-unsaturated ketone functionality, enabling Michael addition reactions absent in 5-(2,5-Dimethylphenyl)-2-hydroxypyridine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(2,5-Dimethylphenyl)-2-hydroxypyridine, and what challenges arise during purification?

  • Methodological Answer : A multi-step approach is typically employed, starting with Suzuki-Miyaura coupling to attach the 2,5-dimethylphenyl group to the pyridine core. Subsequent hydroxylation at the 2-position requires careful control of reaction conditions (e.g., pH, temperature) to avoid over-oxidation. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture at 80°C are effective for coupling . Purification challenges include separating regioisomers due to steric effects from the dimethylphenyl group; column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or preparative HPLC (C18 column, methanol/water mobile phase) is recommended .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in 5-(2,5-Dimethylphenyl)-2-hydroxypyridine?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl proton (2-position) appears as a broad singlet (~δ 12.5 ppm) due to hydrogen bonding. Aromatic protons on the pyridine ring show distinct splitting patterns: H-3 and H-4 resonate as doublets (δ 7.8–8.2 ppm), while the dimethylphenyl group’s protons appear as two doublets (δ 6.9–7.3 ppm) .
  • IR : A strong O-H stretch (~3200 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) confirm the hydroxyl and aromatic moieties .
  • MS : High-resolution ESI-MS can distinguish between molecular ion peaks ([M+H]⁺) and fragmentation products, particularly useful for detecting trace impurities .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Stability studies (e.g., accelerated degradation in 0.1 M HCl or H₂O₂) reveal that the hydroxyl group at the 2-position is prone to oxidation, forming a pyridone derivative. Computational modeling (DFT calculations) predicts electron density distribution favoring oxidation at the hydroxyl site . To mitigate degradation, storage under inert atmospheres (N₂) and addition of radical scavengers (e.g., BHT) are advised .

Q. How does 5-(2,5-Dimethylphenyl)-2-hydroxypyridine interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : While direct data on this compound is limited, related pyridine derivatives exhibit π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors). Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) can predict and validate binding affinities. For example, SPR assays using immobilized target proteins (e.g., EGFR kinase) show dose-dependent binding, with KD values calculated via Langmuir isotherm models .

Q. What computational strategies predict the compound’s reactivity in catalytic systems or photochemical applications?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations (B3LYP/6-31G* basis set) model UV-Vis absorption spectra, identifying charge-transfer transitions between the dimethylphenyl and pyridine moieties. This predicts photocatalytic potential under UV light (λ = 300–350 nm) . For catalytic applications, Hirshfeld charge analysis guides functionalization at electron-deficient positions (e.g., C-4 of pyridine) .

Safety and Best Practices

Q. What safety protocols are critical when handling 5-(2,5-Dimethylphenyl)-2-hydroxypyridine in laboratory settings?

  • Methodological Answer : Despite limited toxicity data, assume acute hazards due to structural analogs (e.g., pyridine derivatives with LD50 > 200 mg/kg in rodents). Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. Waste disposal must follow EPA guidelines for halogenated organics (incineration at > 1000°C) .

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